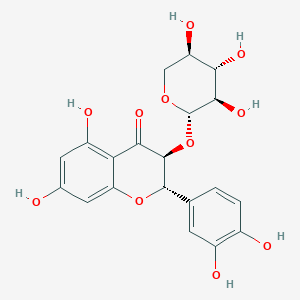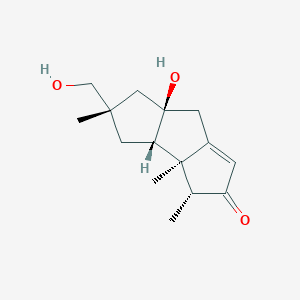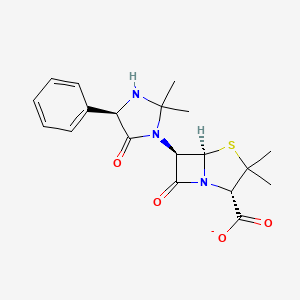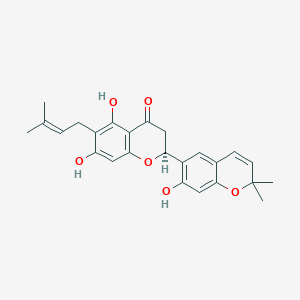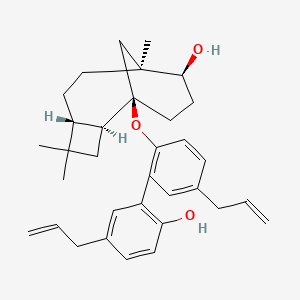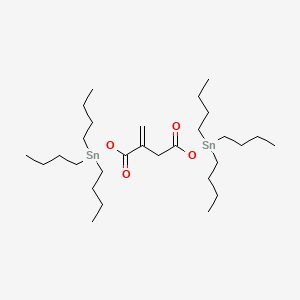
Bis(tributylstannyl) itaconate
Vue d'ensemble
Description
Bis(tributylstannyl) itaconate is a chemical compound with the molecular formula C29H58O4Sn2 . It is also known by several synonyms such as 1,4-Bis(tributylstannyl) 2-methylenebutanedioate and 6,11-Dioxa-5,12-distannahexadecane .
Molecular Structure Analysis
The molecular structure of Bis(tributylstannyl) itaconate consists of two tributylstannyl groups attached to an itaconate molecule . The structure of itaconate and metabolism of itaconate has been described in detail .Physical And Chemical Properties Analysis
Bis(tributylstannyl) itaconate has a molecular weight of 708.19 . It has a melting point of 60.5-61.5 °C and an estimated boiling point of 237.5°C .Applications De Recherche Scientifique
Synthesis and Antiviral Evaluation : The bis(tributylstannyl) derivative of 2',3'-didehydro-2',3'-dideoxyuridine (d4U) underwent stannyl migration, leading to the preparation of 3'-carbon-substituted analogues through the Stille reaction. This process facilitated the creation of new compounds for antiviral evaluation, although they did not show significant activity against HIV, hepatitis B virus, and herpes simplex viruses (Kumamoto et al., 2006).
Reactions with Carbon Disulfide and Isothiocyanates : Bis(tributylstannyl) mercaptoethanolate and ethanedithiolate reacted with carbon disulfide and isothiocyanates to produce mainly cyclic thio- and imino-carbonates, with the elimination of bis(tributylstannyl) sulfide. These reactions highlight the chemical versatility and reactivity of bis(tributylstannyl) compounds in creating new chemical structures (Sakai et al., 1974).
Synthesis of Symmetrical Diarylalkynes : Treatment of bis(tributylstannyl)acetylene with aryl iodides in the presence of palladium catalysts yields symmetrical diarylalkynes. This method offers a convenient alternative for preparing such compounds, demonstrating the role of bis(tributylstannyl) compounds in facilitating complex organic syntheses (Cummins, 1994).
Preparation of Tributylstannyl Ethers of Carbohydrates : The reaction of bis(tributyltin) oxide with mono- or disaccharides leads to the formation of tributylstannyl ethers of simple sugars. This research underscores the application of bis(tributylstannyl) compounds in the modification of carbohydrates, which could have implications in medicinal chemistry and materials science (Crowe & Smith, 1976).
Optoelectronic Properties Tuning : 2,5-bis(tributylstannyl)thiophene 1,1-dioxide was used in Stille cross-coupling reactions to create thiophene 1,1-dioxides with various substituents. This application demonstrates the role of bis(tributylstannyl) compounds in tuning the optoelectronic properties of materials, potentially useful in electronic and photonic devices (Tsai et al., 2013).
Polymer Chemistry : Bis(tributylstannyl) compounds have been used in the synthesis of new polymers and copolymers, as seen in the preparation of double comb-like acrylonitrile copolymers containing itaconate units. This demonstrates their utility in creating novel materials with specific properties like ion conductivity (Lee et al., 2001).
Mesoporous Organic-Inorganic Hybrid Gel : Tributylstannyl ester of polymeric silicic acid was used for preparing a mesoporous organic-inorganic hybrid gel, showing the potential of bis(tributylstannyl) compounds in materials science for creating structured materials with specific surface areas and pore volumes (Oikawa et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
bis(tributylstannyl) 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4.6C4H9.2Sn/c1-3(5(8)9)2-4(6)7;6*1-3-4-2;;/h1-2H2,(H,6,7)(H,8,9);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYQUDAPBSFLSL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CC(=C)C(=O)O[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O4Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180404 | |
| Record name | 6,11-Dioxa-5,12-distannahexadecane, 5,5,12,12-tetrabutyl-8-methylene-7,10-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tributylstannyl) itaconate | |
CAS RN |
25711-26-6 | |
| Record name | 1,4-Bis(tributylstannyl) 2-methylenebutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25711-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, ((methylenesuccinyl)dioxy)bis(tributyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025711266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,11-Dioxa-5,12-distannahexadecane, 5,5,12,12-tetrabutyl-8-methylene-7,10-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,12,12-tetrabutyl-8-methylene-7,10-dioxo-6,11-dioxa-5,12-distannahexadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



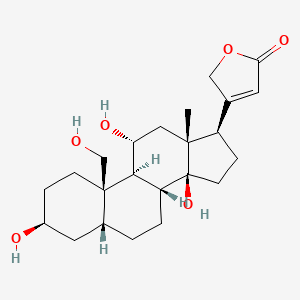
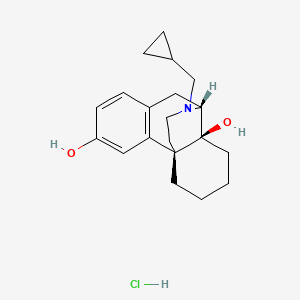
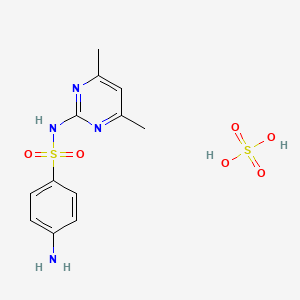
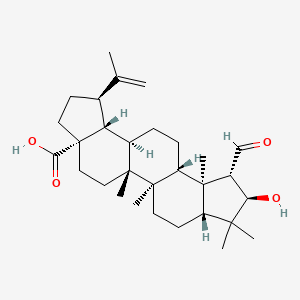
![2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-3-methyl-tetrahydrofuran-3,4-diol](/img/structure/B1257614.png)
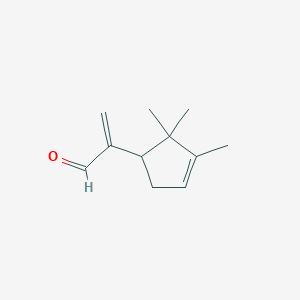
![Pyrazolo[1,5-c]quinazoline](/img/structure/B1257617.png)
![1-S-[(1Z)-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257619.png)
![methyl (1R,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1257620.png)
